4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered ring containing two nitrogen atoms and a ketone group. Its structure includes a 4-methoxyanilino (4-methoxyphenylamino) substituent at the 4-position and a phenyl group at the 5-position (Figure 1). This compound is synthesized via condensation reactions involving pyrazolone precursors and arylhydrazines or aldehydes, as reported for analogous derivatives .
Key synthetic routes involve:
- Knoevenagel condensation: Reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes under basic conditions .
- Schiff base formation: Condensation of hydrazine derivatives with ketone-containing intermediates .
Structural characterization typically employs FTIR, NMR (¹H and ¹³C), and mass spectrometry, with crystallographic data confirming the (4Z)-configuration in related compounds .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)18-11-15-16(19-20-17(15)21)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRZJBOOFLYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(NNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-methoxyaniline with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Physical and Chemical Properties
Pyrazolone derivatives exhibit diverse properties based on substituents at the 4- and 5-positions. Below is a comparative analysis:
Table 1: Substituent Effects on Pyrazolone Derivatives

Key Observations :
Key Observations :
Q & A
Q. What are the optimal synthetic routes for 4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, and what critical parameters influence yield?
Methodological Answer: The synthesis involves multi-step condensation reactions, typically starting with hydrazine derivatives and ketones or aldehydes. Key steps include:
- Step 1: Formation of the pyrazolone core via cyclocondensation of substituted hydrazines with β-ketoesters under acidic conditions (e.g., HCl or acetic acid) .
- Step 2: Introduction of the 4-methoxyanilino-methylene group via Schiff base formation, using 4-methoxyaniline and an aldehyde derivative in ethanol or DMSO under reflux (60–80°C) .
- Critical Parameters:
- Solvent choice: Polar aprotic solvents (e.g., DMSO) enhance Schiff base formation .
- Temperature control: Excess heat (>100°C) may degrade the methoxy group .
- Catalysts: Acidic conditions (pH 4–6) improve cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Infrared (IR) Spectroscopy:
- Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?
Methodological Answer:
- Molecular Docking:
- Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Optimize the force field parameters for pyrazolone derivatives to account for π-π stacking with aromatic residues .
- Validate docking results with experimental IC₅₀ values from enzyme inhibition assays .
- QSAR Studies:
- Train models using datasets of pyrazolone derivatives with known activities. Key descriptors include Hammett σ values for the methoxy group and logP for lipophilicity .
Q. What strategies resolve contradictions in solubility and stability data across studies?
Methodological Answer:
- Controlled Solubility Testing:
- Stability Analysis:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The compound may degrade via hydrolysis of the Schiff base under acidic conditions .
Q. How do substituent modifications impact the compound’s bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation Table:
- Methodology:
- Synthesize analogs with halogen (Cl, F) or alkyl groups at the 4-position.
- Test in vitro bioassays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) .
Data Contradiction Analysis
Example: Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

